Vapor Pressure Reduction vs. 2-Methylbutanal and 2-Ethylbutanal: A Predictor of Substantivity
2-Ethyl-2-methylbutanal exhibits a predicted vapor pressure of 7.4 ± 0.3 mmHg at 25 °C, which is substantially lower than that of the common flavor aldehyde 2-methylbutanal (49.3 ± 0.2 mmHg) and the structural analog 2-ethylbutanal (16.9 ± 0.2 mmHg) . This quaternary substitution-driven reduction in vapor pressure is predictive of slower evaporation and longer retention on substrates, making 2-ethyl-2-methylbutanal a candidate for extended-release malty notes rather than rapid-impact top notes.
| Evidence Dimension | Vapor Pressure at 25 °C (Predicted via ACD/Labs Percepta v14.00) |
|---|---|
| Target Compound Data | 7.4 ± 0.3 mmHg |
| Comparator Or Baseline | 2-Methylbutanal (CAS 96-17-3): 49.3 ± 0.2 mmHg; 2-Ethylbutanal (CAS 97-96-1): 16.9 ± 0.2 mmHg |
| Quantified Difference | 6.7× lower than 2-methylbutanal; 2.3× lower than 2-ethylbutanal |
| Conditions | Predicted values generated using the ACD/Labs Percepta Platform v14.00; QSPR model for vapor pressure at 25 °C. |
Why This Matters
Procurement decisions for fragrance raw materials with specific substantivity requirements must consider vapor pressure; lower vapor pressure directly correlates with longer-lasting base-note character, reducing reapplication frequency in finished goods.
